N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a naphthothiazole moiety, a pyrrolidinylsulfonyl group, and a benzamide backbone, which collectively contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Naphthothiazole Core: The naphthothiazole core can be synthesized through a cyclization reaction involving naphthylamine and sulfur sources under acidic conditions.
Introduction of Pyrrolidinylsulfonyl Group: The pyrrolidinylsulfonyl group is introduced via sulfonylation reactions, where pyrrolidine is reacted with sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with Benzamide: The final step involves coupling the naphthothiazole derivative with a benzamide moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzamides and naphthothiazoles .
Scientific Research Applications
Chemistry
In chemistry, N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. Its ability to interact with biological macromolecules is of particular interest in the study of enzyme kinetics and receptor-ligand interactions .
Medicine
In medicine, research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it could be effective in targeting specific pathways involved in diseases such as cancer and inflammatory disorders .
Industry
Industrially, the compound is used in the development of advanced materials and as a precursor for the synthesis of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The naphthothiazole moiety is known to bind to active sites of enzymes, inhibiting their activity, while the pyrrolidinylsulfonyl group enhances its binding affinity and specificity . The benzamide backbone facilitates its interaction with various biological pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-d]thiazole derivatives: These compounds share the naphthothiazole core but differ in their substituents, affecting their chemical and biological properties.
Pyrrolidinylsulfonyl benzamides: These compounds have similar sulfonyl and benzamide groups but lack the naphthothiazole moiety, resulting in different reactivity and applications.
Uniqueness
N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its combination of a naphthothiazole core, pyrrolidinylsulfonyl group, and benzamide backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c26-21(16-7-10-17(11-8-16)30(27,28)25-13-3-4-14-25)24-22-23-20-18-6-2-1-5-15(18)9-12-19(20)29-22/h1-2,5-12H,3-4,13-14H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJZSDAYGGWFTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.